
methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, which is a common motif in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization of the Indole Core: The indole core is then functionalized by introducing the acetyl and methoxy groups through electrophilic aromatic substitution reactions.
Formation of the Enone Side Chain: The enone side chain is introduced via a Knoevenagel condensation reaction between an aldehyde and a methoxy-substituted acetophenone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs.
化学反应分析
Types of Reactions
Methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the enone side chain to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indole core or the enone side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
作用机制
The mechanism of action of methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The indole core can mimic natural substrates of enzymes, allowing the compound to inhibit or activate enzymatic activity. The enone side chain can undergo Michael addition reactions with nucleophiles, leading to covalent modification of proteins and other biomolecules.
相似化合物的比较
Similar Compounds
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: Similar structure but with a benzoate core instead of an indole core.
Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate: Contains a similar enone side chain but with an imidazolidine core.
Uniqueness
Methyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate is unique due to its indole core, which is a versatile scaffold in medicinal chemistry. The combination of the indole core with the enone side chain provides a unique set of chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C17H17NO6 |
|---|---|
分子量 |
331.32 g/mol |
IUPAC 名称 |
methyl 1-acetyl-5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]indole-3-carboxylate |
InChI |
InChI=1S/C17H17NO6/c1-10(19)18-13-6-5-11(22-2)9-12(13)16(17(21)24-4)14(18)7-8-15(20)23-3/h5-9H,1-4H3/b8-7+ |
InChI 键 |
QZCKYQYQFUUVDB-BQYQJAHWSA-N |
手性 SMILES |
CC(=O)N1C2=C(C=C(C=C2)OC)C(=C1/C=C/C(=O)OC)C(=O)OC |
规范 SMILES |
CC(=O)N1C2=C(C=C(C=C2)OC)C(=C1C=CC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


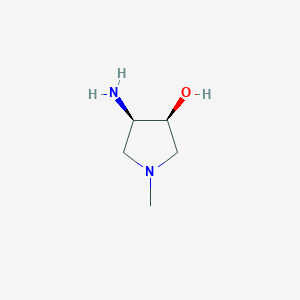
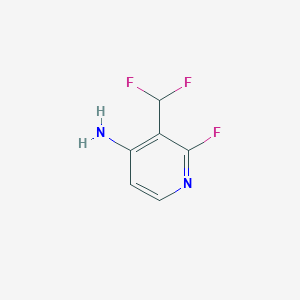
![tert-Butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15220693.png)

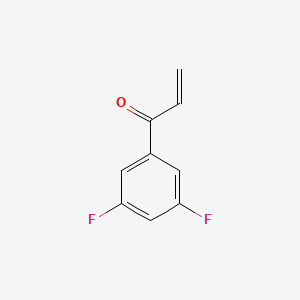
![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
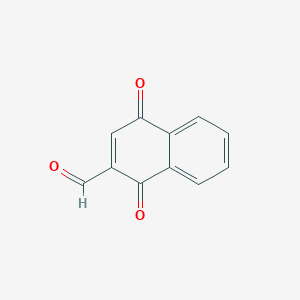

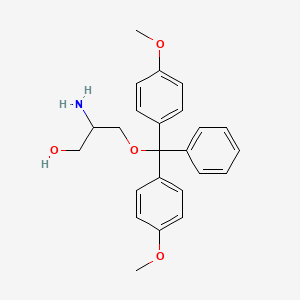


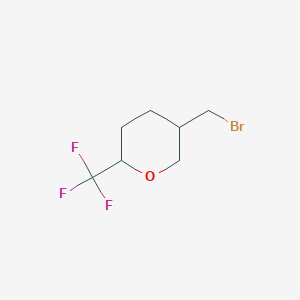
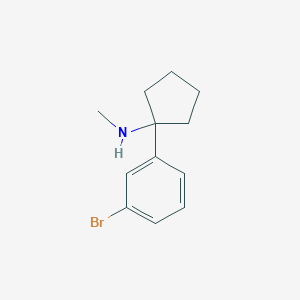
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)
